Cas no 102391-96-8 (Methanone,[4-(3-aminopropyl)-1-piperazinyl]phenyl-)

Methanone,[4-(3-aminopropyl)-1-piperazinyl]phenyl- structure
102391-96-8 structure
Product Name:Methanone,[4-(3-aminopropyl)-1-piperazinyl]phenyl-
CAS No:102391-96-8
MF:C14H21N3O
MW:247.336043119431
CID:125051
PubChem ID:21993727
Update Time:2025-04-18

Methanone,[4-(3-aminopropyl)-1-piperazinyl]phenyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone,[4-(3-aminopropyl)-1-piperazinyl]phenyl-
    • [4-(3-aminopropyl)piperazin-1-yl]-phenylmethanone
    • 3-(4-Benzoylpiperazinyl)propanamine
    • 1-Piperazinepropanamine,4-benzoyl- (9CI)
    • ACMC-1C98E
    • AG-D-11305
    • CTK4A0980
    • PubChem12262
    • SureCN7972984
    • 4-Benzoyl-1-piperazinepropanamine
    • 102391-96-8
    • FT-0604298
    • [4-(3-Aminopropyl)piperazin-1-yl](phenyl)methanone
    • SCHEMBL7972984
    • AKOS005356760
    • A1-67223
    • (4-(3-aminopropyl)piperazin-1-yl)(phenyl)methanone
    • A1807
    • DTXSID20621317
    • Inchi: 1S/C14H21N3O/c15-7-4-8-16-9-11-17(12-10-16)14(18)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,15H2
    • InChI Key: HGVVYPHEMWGVRH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)N1CCN(CCCN)CC1

Computed Properties

  • Exact Mass: 247.16863
  • Monoisotopic Mass: 247.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.2
  • Topological Polar Surface Area: 49.6A^2

Experimental Properties

  • Density: 1.107±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 409.5°C at 760 mmHg
  • Flash Point: 201.5°C
  • Refractive Index: 1.564
  • Solubility: Soluble (100 g/l) (25 º C),
  • PSA: 49.57
  • LogP: 1.36930
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